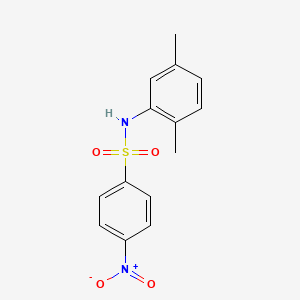

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC11040935

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O4S |

|---|---|

| Molecular Weight | 306.34 g/mol |

| IUPAC Name | N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C14H14N2O4S/c1-10-3-4-11(2)14(9-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h3-9,15H,1-2H3 |

| Standard InChI Key | FXZJNYOSPFOIHZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. It is characterized by the presence of a sulfonamide functional group, a nitro group, and two methyl substituents on the benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural features.

Synthesis

The synthesis of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline. Industrial production may utilize continuous flow processes to enhance efficiency and yield while maintaining high purity and consistent quality through precise control of reaction parameters.

Biological Activities

Sulfonamides, including N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide, are known for their antibacterial effects. They act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme necessary for folate synthesis in bacteria. Additionally, this compound has shown potential anti-inflammatory and analgesic activities, likely due to its ability to modulate biochemical pathways involved in pain and inflammation.

Applications and Future Research

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide has potential applications in medicinal chemistry, particularly in the development of new antibacterial agents. Its unique structural features and biological activities make it a valuable candidate for further research and development. Understanding its interactions with biological targets is crucial for elucidating its mechanism of action and potential side effects.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide. These include N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide and N-(2-methylphenyl)-4-nitrobenzenesulfonamide. Variations in substituents can influence the chemical reactivity and biological properties of these compounds, emphasizing the significance of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide within this class.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Contains a methoxy group instead of methyl groups | Exhibits different solubility and reactivity profiles |

| N-(2-methylphenyl)-4-nitrobenzenesulfonamide | Has one methyl group on the phenyl ring | Potentially different antibacterial efficacy |

| N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide | Methyl groups at different positions | May show varied biological activity compared to the target |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume